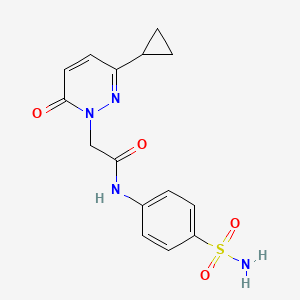![molecular formula C16H14F2N6O B6427938 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2034371-33-8](/img/structure/B6427938.png)
3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea (DFPP) is a synthetic compound with a variety of potential applications in scientific research. It is a member of the pyrazolylurea family of compounds, which are known for their ability to bind to certain proteins and receptors, making them useful for studying biochemical and physiological processes. DFPP has been studied for its potential to interact with a variety of proteins, and its ability to modulate the activity of certain enzymes. The purpose of
科学研究应用
3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea has a variety of potential applications in scientific research. It has been studied for its ability to interact with a variety of proteins, including the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This compound has also been studied for its ability to modulate the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been studied for its potential to inhibit the growth of certain cancer cells, and its ability to modulate the activity of certain ion channels.
作用机制
The mechanism of action of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea is not yet fully understood. However, it is believed that this compound binds to certain proteins and receptors, which modulates their activity. For example, this compound has been shown to bind to the enzyme HDAC, which inhibits its activity and leads to an increase in gene expression. In addition, this compound has been shown to bind to the enzyme acetylcholinesterase, which increases its activity and leads to an increase in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has the potential to modulate the activity of certain enzymes and proteins, which could lead to a variety of effects. For example, this compound has been studied for its potential to inhibit the growth of certain cancer cells, and its ability to modulate the activity of certain ion channels. In addition, this compound has been studied for its ability to modulate the activity of the enzyme acetylcholinesterase, which could lead to changes in the levels of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
The use of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize, which makes it readily available for laboratory experiments. Second, this compound has been studied for its ability to interact with a variety of proteins and receptors, which makes it useful for studying biochemical and physiological processes. Finally, this compound has been studied for its potential to inhibit the growth of certain cancer cells, and its ability to modulate the activity of certain ion channels.
However, there are some limitations to the use of this compound in laboratory experiments. First, the mechanism of action of this compound is not yet fully understood, which could limit the accuracy of experiments that rely on the compound. Second, this compound is a synthetic compound, and its long-term effects are not yet known. Finally, this compound is a relatively new compound, and more research is needed to fully understand its potential applications in scientific research.
未来方向
The potential future directions for research on 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea are numerous. First, further research is needed to better understand the mechanism of action of the compound and its potential effects on biochemical and physiological processes. Second, further research is needed to determine the long-term effects of this compound and its potential applications in medical treatments. Third, further research is needed to explore the potential of this compound to modulate the activity of certain ion channels and its potential to inhibit the growth of certain cancer cells. Fourth, further research is needed to explore the potential of this compound to interact with other proteins and receptors, and its potential to modulate the activity of certain enzymes. Finally, further research is needed to explore the potential of this compound to be used in other laboratory experiments and its potential applications in industrial processes.
合成方法
The synthesis of 3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea is a multi-step process that begins with the reaction of 2,6-difluorobenzaldehyde and 1-methyl-1H-pyrazol-4-yl-pyrazine-2-carboxylic acid. This reaction yields a compound known as 2-(2,6-difluorophenyl)-3-methyl-1H-pyrazol-4-ylpyrazine-2-carboxylic acid. This compound is then reacted with methyl isothiocyanate, which yields this compound.
属性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c1-24-9-10(7-22-24)14-13(19-5-6-20-14)8-21-16(25)23-15-11(17)3-2-4-12(15)18/h2-7,9H,8H2,1H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCXMQSHJDYJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6427856.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B6427861.png)
![3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6427865.png)
![1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427872.png)
![1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B6427876.png)

![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)

![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)

![2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B6427910.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6427931.png)
![1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6427935.png)
![(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6427949.png)